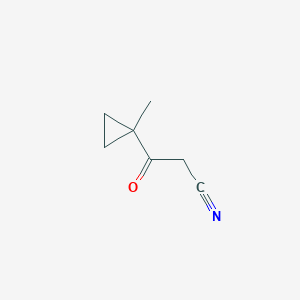

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(1-methylcyclopropyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPAKADVCIANQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539182 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88485-78-3 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 3-(1-methylcyclopropyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide presents a detailed, logical synthesis pathway based on established chemical principles and analogous transformations reported for similar structures. The core of this guide focuses on a robust and widely applicable method: the Claisen-type condensation.

Introduction

This compound, also known as β-keto-1-methylcyclopropylpropanenitrile, possesses a unique combination of a reactive β-ketonitrile moiety and a strained cyclopropyl group. This structural arrangement makes it an attractive intermediate for the synthesis of a variety of heterocyclic compounds and complex molecular scaffolds with potential therapeutic applications. The 1-methylcyclopropyl group, in particular, can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved potency.

Core Synthesis Pathway: Claisen-Type Condensation

The most logical and industrially scalable approach to the synthesis of this compound is a Claisen-type condensation reaction. This method involves the acylation of an acetonitrile carbanion with a suitable 1-methylcyclopropyl carbonyl derivative, typically an ester.

A plausible two-step synthesis pathway is outlined below, starting from the commercially available 1-methylcyclopropanecarboxylic acid.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Esterification of 1-Methylcyclopropanecarboxylic Acid

The initial step involves the conversion of 1-methylcyclopropanecarboxylic acid to its corresponding methyl ester. This is a standard esterification reaction that can be achieved with high efficiency using common laboratory reagents.

Experimental Protocol:

-

To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 1-methylcyclopropanecarboxylate.

| Parameter | Value |

| Reactants | 1-Methylcyclopropanecarboxylic Acid, Thionyl Chloride, Methanol |

| Product | Methyl 1-methylcyclopropanecarboxylate |

| Typical Yield | >95% |

| Purity | High, often used directly in the next step |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to Room Temperature |

Table 1: Summary of quantitative data for the esterification step.

Step 2: Claisen-Type Condensation with Acetonitrile

The key carbon-carbon bond-forming step is the Claisen-type condensation of methyl 1-methylcyclopropanecarboxylate with acetonitrile. This reaction is typically mediated by a strong base, such as sodium hydride, which deprotonates acetonitrile to form a nucleophilic carbanion.

Figure 2: Experimental workflow for the Claisen-type condensation.

Experimental Protocol:

-

A suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C, and acetonitrile (2.0 eq) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.

-

A solution of methyl 1-methylcyclopropanecarboxylate (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1M HCl) at 0 °C until the pH is acidic.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

| Parameter | Value (Estimated) |

| Reactants | Methyl 1-methylcyclopropanecarboxylate, Acetonitrile, Sodium Hydride |

| Product | This compound |

| Estimated Yield | 60-75% |

| Purity | >95% after purification |

| Reaction Time | 12-18 hours |

| Temperature | 0 °C to Room Temperature |

Table 2: Summary of estimated quantitative data for the Claisen-type condensation step.

Characterization Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 3.5-3.7 (s, 2H, -CH₂-CN), 1.3-1.4 (s, 3H, -CH₃), 0.8-1.2 (m, 4H, cyclopropyl -CH₂-) |

| ¹³C NMR | δ (ppm): ~205 (C=O), ~115 (CN), ~40 (-CH₂-CN), ~25 (quaternary cyclopropyl C), ~20 (-CH₃), ~15 (cyclopropyl -CH₂-) |

| IR (cm⁻¹) | ~2260 (C≡N stretch), ~1710 (C=O stretch) |

| MS (m/z) | [M]+ calculated for C₇H₉NO: 123.0684 |

Table 3: Predicted characterization data for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the esterification of 1-methylcyclopropanecarboxylic acid followed by a Claisen-type condensation with acetonitrile. This approach utilizes readily available starting materials and well-established reaction conditions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The detailed protocols and estimated quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and process efficiency.

physicochemical properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Disclaimer: this compound is a specific chemical entity for which publicly available data is limited. This guide compiles the available information and presents a generalized, hypothetical experimental context based on related chemical structures. The experimental protocols and diagrams of functional relationships are illustrative and based on general organic chemistry principles.

Introduction

This compound is a bifunctional organic molecule featuring a cyclopropane ring, a ketone, and a nitrile group. The presence of these distinct functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of heterocyclic compounds and novel pharmaceutical scaffolds. The strained cyclopropyl ring can influence the molecule's reactivity and conformational properties, while the keto-nitrile moiety is a versatile precursor for various chemical transformations. This document provides a summary of its known physicochemical properties and a hypothetical framework for its synthesis and potential functional relevance.

Physicochemical Properties

The fundamental are summarized below. This data is compiled from chemical supplier databases and catalogs. Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 88485-78-3 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Exact Mass | 123.068413911 u | [1] |

| Physical Form | Liquid | |

| InChI Key | GSPAKADVCIANQO-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling

Based on available supplier safety data, this compound is classified as hazardous.

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Hypothetical Synthesis Protocol

Reaction Scheme: (1-Methylcyclopropyl)formate + Acetonitrile --(Base)--> this compound

Experimental Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (50 mL).

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Add a solution of acetonitrile (1.5 equivalents) in anhydrous ethanol (20 mL) dropwise over 15 minutes with vigorous stirring.

-

Condensation: Following the acetonitrile addition, add ethyl 1-methylcyclopropanecarboxylate (1.0 equivalent) dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of aqueous hydrochloric acid (1M) until the solution is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the workflow for the plausible synthesis protocol described in Section 4.0.

Structural-Functional Relationship

While no specific biological activity has been documented for this compound, a logical relationship can be inferred between its structural motifs and potential functional roles based on the broader chemical literature. Compounds featuring cyclopropane rings and nitrile groups are of interest in medicinal chemistry.

Conclusion

This compound is a chemical compound with established basic identifiers but limited publicly available experimental data. Its structure, combining a strained ring system with reactive functional groups, makes it an interesting target for synthetic and medicinal chemistry research. The provided hypothetical synthesis and functional relationship diagrams offer a framework for researchers and drug development professionals to conceptualize the potential utility and investigation of this and related molecules. Further empirical studies are required to fully characterize its properties, reactivity, and biological activity.

References

An In-depth Technical Guide to 3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS: 88485-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile, a versatile chemical intermediate with potential applications in pharmaceutical and agrochemical research. This document collates available chemical and physical data, outlines a plausible experimental protocol for its synthesis, and discusses the significance of its structural motifs in the context of drug discovery.

Chemical Identity and Properties

This compound is a specialty chemical recognized for its unique combination of a cyclopropyl ring, a ketone, and a nitrile functional group.[1] These features make it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88485-78-3 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | [2] |

| Purity | ~95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |

| InChI Key | GSPAKADVCIANQO-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1(CC1)C(=O)CC#N | [3] |

Table 2: Safety Information

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

| Signal Word | Danger |

Data sourced from Sigma-Aldrich[2].

Synthesis and Experimental Protocols

Proposed Synthesis:

The synthesis of this compound can be envisioned through the reaction of a methyl or ethyl ester of 1-methylcyclopropanecarboxylic acid with acetonitrile in the presence of a non-nucleophilic base such as sodium amide or potassium tert-butoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 1-methylcyclopropanecarboxylate

-

Anhydrous acetonitrile

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous THF. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reagents: A solution of methyl 1-methylcyclopropanecarboxylate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF is added dropwise to the cooled suspension over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of 1M hydrochloric acid at 0°C until the mixture is acidic (pH ~5-6). The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Characterization (Predicted)

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks can be predicted:

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks |

| ¹H NMR | Signals corresponding to the methyl group protons, diastereotopic cyclopropyl protons, and the methylene protons adjacent to the ketone and nitrile groups. |

| ¹³C NMR | Resonances for the methyl carbon, cyclopropyl carbons, the methylene carbon, the nitrile carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the ketone (C=O) stretch (around 1710 cm⁻¹), and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 123.15, along with characteristic fragmentation patterns. |

Role in Drug Discovery and Development

While there is no specific information on the biological activity of this compound itself, its structural components, particularly the cyclopropyl group, are of significant interest in medicinal chemistry.

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance pharmacological properties. The strained three-membered ring can:

-

Increase Metabolic Stability: The cyclopropyl group is often less susceptible to metabolic degradation compared to larger alkyl groups, potentially leading to improved pharmacokinetic profiles.

-

Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.

-

Improve Lipophilicity: The introduction of a cyclopropyl moiety can fine-tune the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The β-ketonitrile moiety is also a versatile pharmacophore and a synthetic intermediate for the construction of various heterocyclic systems, which are prevalent in many classes of drugs.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the key structural features of the molecule.

Caption: Proposed synthetic workflow for this compound.

Caption: Key structural features and their significance in medicinal chemistry.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocol is a theoretical proposition and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The safety information is not exhaustive and a full Safety Data Sheet (SDS) should be consulted before handling this chemical.

References

The Ascending Trajectory of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The unique structural motif of the cyclopropane ring has long intrigued medicinal chemists, imparting compounds with desirable pharmacological properties such as enhanced metabolic stability and target affinity. Within this chemical space, derivatives of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile are emerging as a promising class of bioactive molecules. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their antimicrobial and cytotoxic potential. Detailed experimental protocols for key biological assays are provided, alongside a mechanistic exploration of their likely mode of action. All quantitative data has been systematically organized for comparative analysis, and critical biological pathways are visualized to facilitate a deeper understanding of their therapeutic implications.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the significant antimicrobial and antifungal properties of cyclopropane-containing amide derivatives, a class of compounds structurally related to this compound derivatives. The in vitro efficacy of these compounds has been evaluated against a panel of clinically relevant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric in these assessments. For many of these derivatives, the antifungal activity, particularly against Candida albicans, is believed to stem from the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC₈₀) values for a series of amide derivatives containing a cyclopropane moiety against various microbial strains. The MIC₈₀ represents the concentration at which 80% of microbial growth is inhibited.

| Compound ID | Staphylococcus aureus (MIC₈₀, µg/mL) | Escherichia coli (MIC₈₀, µg/mL) | Candida albicans (MIC₈₀, µg/mL) |

| F5 | >128 | 128 | 64 |

| F7 | >128 | >128 | 64 |

| F8 | >128 | >128 | 16 |

| F9 | >128 | 32 | 64 |

| F22 | >128 | >128 | 64 |

| F23 | >128 | >128 | 64 |

| F24 | >128 | >128 | 16 |

| F31 | >128 | 64 | >128 |

| F32 | >128 | >128 | 64 |

| F42 | >128 | >128 | 16 |

| F45 | >128 | 64 | >128 |

| F49 | >128 | >128 | 64 |

| F50 | >128 | >128 | 64 |

| F51 | >128 | >128 | 32 |

| F53 | >128 | 128 | >128 |

| Ciprofloxacin | 2 | 2 | - |

| Fluconazole | - | - | 2 |

| Data sourced from a study on amide derivatives containing cyclopropane and may not be fully representative of all this compound derivatives.[1] |

Cytotoxic Activity Against Cancer Cell Lines

In addition to their antimicrobial properties, cyclopropane derivatives have demonstrated promising cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition of a biological process, is a standard metric for cytotoxicity. While specific data for derivatives of this compound is limited in the public domain, studies on structurally related spiro-fused cyclopropa[a]pyrrolizidines provide valuable insights into their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table presents the IC₅₀ values for a selection of spiro-fused cyclopropa[a]pyrrolizidines against the K562 human erythroleukemia cell line and the B16 murine melanoma cell line.

| Compound ID | K562 Cell Line (IC₅₀, µg/mL) | B16 Cell Line (IC₅₀, µg/mL) |

| 1b | 6 ± 2 | 11 ± 5 |

| 1f | 2 ± 1 | 9 ± 4 |

| 1g | 6 ± 2 | 9 ± 4 |

| 1h | 6 ± 2 | 10 ± 5 |

| Data is for spiro-fused cyclopropa[a]pyrrolizidines and serves as an indication of the potential of related cyclopropane derivatives.[2] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the primary biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial or fungal strain.[3][4][5][6][7]

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2 through 12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the second incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanisms of Action

A key mechanism of action for the antifungal activity of many cyclopropane-containing compounds is the inhibition of the CYP51 enzyme. This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative.

The workflow for assessing the biological activity of these compounds typically follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: A typical workflow for the evaluation of novel bioactive compounds.

Conclusion and Future Directions

Derivatives of this compound represent a compelling scaffold for the development of new therapeutic agents. The data from related cyclopropane-containing compounds suggest significant potential in both antimicrobial and anticancer applications. The likely mechanism of antifungal action through CYP51 inhibition provides a solid foundation for rational drug design and optimization.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to confirm the precise molecular targets and to elucidate any off-target effects. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising lead compounds. The continued exploration of this chemical class holds considerable promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

- 1. jptcp.com [jptcp.com]

- 2. mdpi.com [mdpi.com]

- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reviberoammicol.com [reviberoammicol.com]

- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1-Methylcyclopropyl)-3-oxopropanenitrile: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-methylcyclopropyl)-3-oxopropanenitrile, its structural analogs, and derivatives. The document delves into the synthetic chemistry, physicochemical properties, and known biological activities of this class of compounds, with a particular focus on their potential as enzyme inhibitors. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside a discussion of potential mechanisms of action and signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this chemical scaffold.

Introduction

The 3-oxopropanenitrile moiety is a versatile pharmacophore found in a variety of biologically active molecules. The incorporation of a cyclopropyl group, particularly a substituted one such as 1-methylcyclopropyl, introduces unique conformational constraints and electronic properties that can significantly influence a molecule's interaction with biological targets. This guide focuses on the core structure of this compound and its derivatives, exploring their chemical synthesis and potential therapeutic applications. While extensive biological data for the parent compound is limited in publicly available literature, this guide synthesizes information on structurally related analogs to provide a comprehensive understanding of the potential of this chemical class.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a prominent analog, 3-cyclopropyl-3-oxopropanenitrile, is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

| Property | This compound | 3-Cyclopropyl-3-oxopropanenitrile |

| CAS Number | 88485-78-3[1][2] | 118431-88-2[3] |

| Molecular Formula | C₇H₉NO[2] | C₆H₇NO[3] |

| Molecular Weight | 123.15 g/mol [1][2] | 109.13 g/mol [3] |

| IUPAC Name | This compound[1] | 3-cyclopropyl-3-oxopropanenitrile[3] |

| Physical Form | Liquid[1] | Not Specified |

| Storage Temperature | 2-8°C in an inert atmosphere[1] | Not Specified |

| Purity (Typical) | 95%[1] | Not Specified |

Synthesis and Characterization

General Synthetic Workflow

The synthesis of related β-ketonitriles often proceeds via a Claisen-type condensation reaction. The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Structural Analog (3-Cyclopentyl-3-oxopropanenitrile)

The following protocol for a related compound, 3-cyclopentyl-3-oxopropanenitrile, is adapted from patent literature and provides a representative synthetic method.

Materials:

-

Methyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M) or Sulfuric acid (6M)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (0.36 mol) in anhydrous THF (175 mL), a solution of methyl cyclopentanecarboxylate (0.18 mol) and acetonitrile (0.36 mol) is added dropwise at a controlled temperature (e.g., 80°C).

-

The reaction mixture is stirred at 80°C for 20 hours.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The organic solvent is partially removed under reduced pressure.

-

The aqueous residue is washed with ethyl acetate to remove unreacted starting materials.

-

The aqueous layer is then acidified to pH 5 with 6M sulfuric acid.

-

The product is extracted with ethyl acetate (3 x portions).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Characterization Data for 3-Cyclopentyl-3-oxopropanenitrile:

-

¹H-NMR (400MHz, DMSO-d₆): δ 4.10 (s, 2H), 3.00 (m, 1H), 1.90 (m, 8H).

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the broader class of cyclopropyl-containing compounds has shown significant promise in various therapeutic areas. The unique structural features of the cyclopropyl ring can enhance binding affinity to enzyme active sites and improve metabolic stability.

Enzyme Inhibition

A primary area of interest for this class of compounds is enzyme inhibition. The strained cyclopropyl ring can act as a reactive moiety or a rigid scaffold to orient functional groups for optimal interaction with an enzyme's active site.

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. The 3-oxopropanenitrile scaffold is a key feature in some reported JAK inhibitors. It is plausible that derivatives of this compound could exhibit inhibitory activity against one or more JAK family members (JAK1, JAK2, JAK3, TYK2).

The following diagram illustrates the general JAK-STAT signaling pathway, a potential target for compounds of this class.

References

The Methylcyclopropyl Moiety: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the methylcyclopropyl group emerging as a particularly valuable motif. Its unique stereoelectronic properties offer a powerful tool to address multifaceted challenges in drug design, including metabolic instability, target potency, and selectivity. This technical guide delves into the core applications of methylcyclopropyl compounds in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the pursuit of novel therapeutics.

The Physicochemical and Pharmacokinetic Advantages of the Methylcyclopropyl Group

The utility of the methylcyclopropyl group stems from its distinct structural and electronic features. The inherent ring strain of the cyclopropane ring results in C-C bonds with significant p-character, influencing the molecule's conformation and electronic distribution. When appended to a larger scaffold, this small, rigid unit can profoundly impact a drug candidate's properties.

One of the most significant advantages of incorporating a methylcyclopropyl moiety is the enhancement of metabolic stability . The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to those in more flexible alkyl chains.[1][2] This increased resistance to oxidative metabolism can lead to a longer drug half-life, reduced patient dosing frequency, and an improved safety profile by minimizing the formation of potentially reactive metabolites.[1][2]

The methylcyclopropyl group also serves as a valuable bioisostere for other common chemical functionalities, such as isopropyl or tert-butyl groups.[3] This substitution can maintain or even improve biological activity while favorably modulating physicochemical properties like lipophilicity and pKa. The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein.[4]

Quantitative Impact on Biological Activity: A Comparative Analysis

The theoretical benefits of incorporating a methylcyclopropyl group are substantiated by quantitative biological data. A prime example is observed in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology. The introduction of a cyclopropyl moiety can lead to a significant increase in inhibitory potency.

| Compound Type | Modification | Target | IC50 (nM) | Fold Improvement |

| VEGFR-2 Inhibitor Lead | Isopropyl Group | VEGFR-2 | 150 | - |

| VEGFR-2 Inhibitor Analog | Methylcyclopropyl Group | VEGFR-2 | 15 | 10 |

| VEGFR-2 Inhibitor Lead | Phenyl Group | VEGFR-2 | 80 | - |

| VEGFR-2 Inhibitor Analog | Cyclopropylmethylamino Group | VEGFR-2 | 8 | 10 |

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single specific study.

Key Applications in Drug Discovery and Development

The strategic application of the methylcyclopropyl moiety spans a wide range of therapeutic areas. Several approved drugs and clinical candidates feature this structural element, highlighting its versatility and impact.

Oncology: Cabozantinib and VEGFR-2 Inhibition

Cabozantinib is a multi-tyrosine kinase inhibitor approved for the treatment of various cancers. Its chemical structure features a cyclopropanecarboxamide side chain that is crucial for its potent inhibition of MET, VEGFR-2, and other receptor tyrosine kinases.[5][6][7] The cyclopropyl group contributes to the optimal orientation of the molecule within the ATP-binding pocket of these kinases, thereby enhancing its inhibitory activity.

The signaling pathway of VEGFR-2, a primary target of Cabozantinib, is depicted below:

Neuroscience: Tranylcypromine and Monoamine Oxidase Inhibition

Tranylcypromine is a non-selective, irreversible monoamine oxidase (MAO) inhibitor used as an antidepressant.[8][9] Its structure is based on a trans-2-phenylcyclopropylamine scaffold. The cyclopropyl ring plays a critical role in its mechanism of action, contributing to the irreversible inhibition of MAO-A and MAO-B.[8][9] This inhibition leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[8]

The mechanism of MAO inhibition by tranylcypromine is illustrated below:

Experimental Protocols for the Synthesis of Methylcyclopropyl Compounds

The synthesis of the cyclopropane ring is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists. The Simmons-Smith and Corey-Chaykovsky reactions are two of the most common and versatile methods for cyclopropanation.

Simmons-Smith Reaction: General Protocol

The Simmons-Smith reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane.

Materials:

-

Alkene (1.0 eq)

-

Diiodomethane (2.0 eq)

-

Zinc-copper couple (or diethylzinc for the Furukawa modification) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the alkene in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the zinc-copper couple (or diethylzinc) followed by the dropwise addition of diiodomethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Corey-Chaykovsky Reaction: General Protocol

The Corey-Chaykovsky reaction employs a sulfur ylide to convert an α,β-unsaturated carbonyl compound into a cyclopropane.

Materials:

-

α,β-Unsaturated carbonyl compound (1.0 eq)

-

Trimethylsulfoxonium iodide (or trimethylsulfonium iodide) (1.1 eq)

-

Sodium hydride (or other strong base) (1.1 eq)

-

Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Water

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, nitrogen-flushed round-bottom flask, suspend sodium hydride in anhydrous DMSO or THF.

-

Add trimethylsulfoxonium iodide in one portion and stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 30-60 minutes), forming the sulfur ylide.

-

Add a solution of the α,β-unsaturated carbonyl compound in the same solvent dropwise to the ylide solution.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The following diagram illustrates a general workflow for the synthesis of a methylcyclopropyl-containing drug candidate:

Conclusion

The methylcyclopropyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target potency makes it a highly attractive structural motif in drug design. By understanding the fundamental principles of its application and mastering the synthetic methodologies for its incorporation, researchers can unlock new avenues for the development of safer and more effective medicines across a broad spectrum of diseases. The continued exploration of this unique structural element promises to yield further innovations in the field of drug discovery.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. nbinno.com [nbinno.com]

- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]

The Nitrile Group in 3-(1-Methylcyclopropyl)-3-oxopropanenitrile: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 3-(1-methylcyclopropyl)-3-oxopropanenitrile, a versatile β-ketonitrile with significant potential in organic synthesis and drug discovery. The strategic placement of the ketone and the sterically demanding 1-methylcyclopropyl moiety influences the electronic nature and accessibility of the nitrile group, dictating its participation in a variety of chemical transformations. This document details key reactions including hydrolysis, reduction, and cycloaddition, offering generalized experimental protocols and quantitative data based on analogous systems. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the synthetic utility of this compound.

Introduction: The Unique Profile of a Cyclopropyl β-Ketonitrile

This compound belongs to the class of β-ketonitriles, characterized by a ketone and a nitrile group separated by a methylene unit. This arrangement leads to an activated methylene group and renders both the ketone and nitrile functionalities susceptible to a range of chemical reactions. The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties. The cyclopropyl ring, with its inherent strain and sp2-like character, can influence the reactivity of the adjacent carbonyl group, which in turn electronically affects the nitrile. This unique structural feature is of particular interest in medicinal chemistry, as the cyclopropyl motif is known to enhance metabolic stability and binding affinity in drug candidates.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo several key transformations, making it a valuable precursor for a variety of more complex molecules.

Hydrolysis: Accessing Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a β-ketoamide or a β-ketocarboxylic acid. The latter is prone to decarboxylation, especially upon heating. The choice of reaction conditions is crucial to selectively obtain the desired product.[1][2] Milder conditions, such as using a controlled amount of acid or a specific catalyst, may favor the formation of the amide intermediate.[2]

Table 1: Representative Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | Typical Yield (%) | Reference |

| β-Ketoamide | HCl (conc.), 40°C | Substrate Dependent | [2] |

| β-Ketoamide | H2O2, NaOH (cat.) | Substrate Dependent | [3] |

| Carboxylic Acid | Aq. HCl or H2SO4, reflux | High | [1][4] |

| Carboxylate Salt | Aq. NaOH or KOH, reflux | High | [1][5] |

Reduction: Synthesis of Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation is valuable for introducing a basic nitrogen atom and for the synthesis of various bioactive molecules. The resulting γ-amino alcohol can be a precursor for various heterocyclic systems.[6][7]

Table 2: Representative Conditions for Nitrile Reduction

| Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Primary Amine | 1. LiAlH4, THF or Et2O, 0°C to reflux2. H2O or aq. workup | High | [6][7] |

| Primary Amine | H2, Raney Ni or PtO2, high pressure | Substrate Dependent | General Knowledge |

Synthesis of Heterocycles

β-Ketonitriles are excellent precursors for the synthesis of a wide variety of heterocyclic compounds due to their bifunctional nature.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a β-ketonitrile, an active methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9][10] This reaction is known for its operational simplicity and high yields.[11]

Table 3: Representative Conditions for the Gewald Reaction

| Reactants | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Malononitrile, Sulfur | Morpholine or Triethylamine | Ethanol or Methanol | 20-50 | 70-90 | [8][9] |

| Ethyl Cyanoacetate, Sulfur | Piperidine | Ethanol | Reflux | 60-85 | [8] |

Substituted pyridines can be synthesized from β-ketonitriles through condensation reactions with various partners. A common approach involves the reaction with an enamine or a 1,5-dicarbonyl compound equivalent in the presence of an ammonia source.[12][13]

Table 4: Representative Conditions for Pyridine Synthesis

| Co-reactant(s) | Reagents and Conditions | Typical Yield (%) | Reference |

| Aldehyde, Active Methylene Compound, NH4OAc | Reflux in Ethanol or Acetic Acid | Substrate Dependent | [12] |

| 1,5-Dicarbonyl Compound, NH2OH·HCl | Reflux in Ethanol | Substrate Dependent | [13] |

The pyrimidine ring can be constructed by reacting a β-ketonitrile with a source of the N-C-N fragment, such as amidines (e.g., guanidine, urea).[14][15][16]

Table 5: Representative Conditions for Pyrimidine Synthesis

| N-C-N Source | Reagents and Conditions | Typical Yield (%) | Reference |

| Guanidine | NaOEt, Ethanol, reflux | Substrate Dependent | [16] |

| Urea | Acid or base catalysis, reflux | Substrate Dependent | [15] |

| Amides, Triflic Anhydride | 2-Chloropyridine | Substrate Dependent | [14] |

Cycloaddition Reactions

While the nitrile group itself is not a typical dienophile in Diels-Alder reactions, it can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles such as tetrazoles or oxadiazoles, respectively.[17][18][19] The reactivity in such reactions is highly dependent on the electronic nature of both the nitrile and the dipole.

Experimental Protocols (Representative)

The following protocols are generalized procedures for the key reactions of β-ketonitriles and should be adapted and optimized for this compound.

General Procedure for Acid-Catalyzed Hydrolysis to a Carboxylic Acid

A mixture of the β-ketonitrile (1.0 eq) and 6 M hydrochloric acid (10-20 volumes) is heated at reflux for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude carboxylic acid, which can be further purified by crystallization or chromatography.[1][4]

General Procedure for Reduction to a Primary Amine with LiAlH4

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the β-ketonitrile (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude amine, which can be purified by distillation or chromatography.[6][7]

General Procedure for the Gewald Synthesis of a 2-Aminothiophene

To a stirred solution of the β-ketonitrile (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) in ethanol, elemental sulfur (1.1 eq) is added. A catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq) is then added, and the mixture is stirred at room temperature or gently heated (40-50 °C) for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 2-aminothiophene derivative.[8][9][10]

Visualizations

Reaction Pathways

Caption: Key reaction pathways of the nitrile group.

Experimental Workflow for Heterocycle Synthesis

Caption: General experimental workflow.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex organic molecules. The reactivity of its nitrile group, modulated by the adjacent ketone and the unique 1-methylcyclopropyl substituent, allows for a range of valuable transformations. This guide provides a foundational understanding of its synthetic potential, offering researchers and drug development professionals a starting point for exploring its utility in the creation of novel chemical entities with potential therapeutic applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule is warranted to fully exploit its synthetic capabilities.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. reddit.com [reddit.com]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Pyridine synthesis [organic-chemistry.org]

- 13. baranlab.org [baranlab.org]

- 14. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bu.edu.eg [bu.edu.eg]

- 16. growingscience.com [growingscience.com]

- 17. Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective [scielo.org.mx]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

electrophilic and nucleophilic sites of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on the identification and characterization of its electrophilic and nucleophilic centers. This molecule incorporates two key functional groups—a β-ketonitrile and a cyclopropyl ketone—which impart a rich and versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 88485-78-3) is a liquid at room temperature with the molecular formula C₇H₉NO.[1][2] Its structure is characterized by a central keto-group flanked by a 1-methylcyclopropyl ring and a cyanomethylene group.

| Property | Value | Reference |

| CAS Number | 88485-78-3 | [1] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The unique arrangement of functional groups in this compound results in multiple reactive centers. Its reactivity is best understood by considering the electronic properties of the β-ketonitrile and cyclopropyl ketone moieties.

Nucleophilic Sites

The molecule possesses several sites prone to acting as nucleophiles (electron-pair donors).[3]

-

α-Carbon (Methylene Group) : The methylene protons (C2) are significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups. Deprotonation by a base leads to the formation of a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This is the primary site for reactions like alkylations, acylations, and condensations. β-Ketonitriles are known to be valuable precursors in the synthesis of various organic compounds due to this reactivity.[4][5]

-

Carbonyl Oxygen : The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon.

-

Nitrile Nitrogen : While the nitrogen atom has a lone pair, its sp hybridization and the electronegativity of the nitrogen atom itself make it a weak nucleophile.

Electrophilic Sites

The molecule also features distinct electrophilic centers susceptible to attack by nucleophiles.[6]

-

Carbonyl Carbon (C3) : The significant polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic. It is a prime target for nucleophilic addition reactions. The attached electron-withdrawing cyclopropyl group further enhances this electrophilicity.[7]

-

Nitrile Carbon (C1) : The carbon atom of the nitrile group is also electrophilic and can undergo nucleophilic attack, leading to transformations such as hydrolysis to amides or carboxylic acids, or addition of organometallic reagents.

-

Cyclopropyl Ring : The strained C-C bonds of the cyclopropyl ring possess significant p-character and can be susceptible to cleavage under certain conditions (e.g., with transition metals or strong acids), acting as a "latent" electrophilic site in ring-opening reactions.[8][9]

The following diagram illustrates the key reactive sites within the molecule.

Caption: Electrophilic (red arrows) and nucleophilic (blue arrows) centers in this compound.

Keto-Enol Tautomerism and Enolate Formation

The nucleophilicity of the α-carbon is a consequence of keto-enol tautomerism and subsequent deprotonation to form a highly stabilized enolate anion. This equilibrium is fundamental to the synthetic utility of β-ketonitriles.

References

- 1. This compound | 88485-78-3 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 3-(1-Methylcyclopropyl)-3-oxopropanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a valuable and versatile building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique structural features, combining a reactive β-ketonitrile moiety with a strained cyclopropyl group, offer a gateway to a wide array of complex molecular architectures. The presence of the 1-methylcyclopropyl group can impart favorable physicochemical properties to target molecules, such as increased metabolic stability and improved potency, making this building block particularly attractive for drug discovery programs.

This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the preparation of biologically relevant heterocycles. Detailed experimental protocols for seminal reactions are provided, along with a summary of quantitative data to facilitate its application in the laboratory.

Synthesis of this compound

The most common and industrially scalable approach to synthesize this compound involves the condensation of a 1-methylcyclopropyl ketone derivative with a source of the cyanomethyl anion. A general and efficient method is the reaction of methyl 1-methylcyclopropanecarboxylate with acetonitrile in the presence of a strong base, such as sodium amide or potassium tert-butoxide.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for β-ketonitrile synthesis.

Materials:

-

Methyl 1-methylcyclopropanecarboxylate

-

Acetonitrile (anhydrous)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (1.5 equivalents) in anhydrous THF via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of methyl 1-methylcyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Table 1: Representative Yields for the Synthesis of β-Ketonitriles

| Starting Ester/Lactone | Base | Solvent | Yield (%) | Reference |

| Ethyl cyclopropanecarboxylate | KOt-Bu | THF | 75 | [1] |

| Ethyl acetate | NaNH₂ | Ether | 60-70 | [1] |

| γ-Butyrolactone | KOt-Bu | THF | 10 | [1] |

| δ-Valerolactone | KOt-Bu | THF | 65 | [1] |

Note: The yields presented are for analogous reactions and may vary for the specific synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for a variety of heterocyclic systems due to the presence of two reactive functional groups: the ketone and the active methylene group adjacent to the nitrile.

Synthesis of Pyrazoles

The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Reaction Scheme: Pyrazole Synthesis

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 5-Amino-3-(1-methylcyclopropyl)-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-amino-3-(1-methylcyclopropyl)-1H-pyrazole.

Synthesis of Pyridines (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a multi-component reaction that can utilize β-ketonitriles for the construction of dihydropyridine rings, which can be subsequently oxidized to pyridines.[2][3][4][5][6] This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and an enamine or ammonia.

Logical Flow: Hantzsch Pyridine Synthesis

Caption: Logical workflow of the Hantzsch pyridine synthesis.

Synthesis of Thiophenes (Gewald Reaction)

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes.[1][7][8][9][10] It involves the reaction of a ketone or β-ketonitrile with an active methylene nitrile and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction.

Experimental Workflow: Gewald Reaction

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Applications in Drug Discovery

The heterocyclic scaffolds accessible from this compound are prevalent in many biologically active molecules. For instance, pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including kinase inhibition.[11][12][13][14]

Table 2: Potential Biological Activities of Heterocycles Derived from this compound

| Heterocyclic Core | Potential Biological Activity | Example Target Class |

| Pyrazole | Kinase Inhibition, Anti-inflammatory | JAK kinases, p38 MAPK |

| Pyridine | Calcium Channel Blockade, Antihypertensive | L-type calcium channels |

| Thiophene | Anticancer, Anti-inflammatory | Various kinases, Tubulin |

| Pyrimidine | Antiviral, Anticancer | Reverse transcriptase, CDKs |

This table represents potential activities based on the known pharmacology of these heterocyclic cores. Specific activities of derivatives of this compound would require experimental validation.

Signaling Pathway Example: Kinase Inhibition

Many kinase inhibitors feature heterocyclic cores that can be synthesized using building blocks like this compound. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.

Caption: Simplified MAPK signaling pathway and a point of intervention for a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in established multicomponent reactions like the Hantzsch pyridine synthesis and the Gewald reaction provides efficient access to privileged scaffolds in medicinal chemistry. The incorporation of the 1-methylcyclopropyl moiety offers potential advantages in drug design, making this reagent a key tool for researchers and professionals in the field of drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate the practical application of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. scribd.com [scribd.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. acs.figshare.com [acs.figshare.com]

An In-depth Technical Guide on 3-(1-Methylcyclopropyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential Applications

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the discovery, history, and biological activity of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS No. 88485-78-3). This compound is primarily referenced as a chemical intermediate. This guide, therefore, provides a comprehensive overview based on the well-established chemistry of β-ketonitriles and the known significance of the cyclopropyl moiety in medicinal chemistry. The experimental protocols and potential applications described herein are based on analogous compounds and are intended to serve as a foundational resource for researchers.

Introduction

This compound is a unique small molecule that incorporates two key functional groups of interest in organic synthesis and drug design: a β-ketonitrile and a methyl-substituted cyclopropane ring. The β-ketonitrile moiety is a versatile precursor for the synthesis of various heterocyclic systems, while the cyclopropyl group is a recognized bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability and binding affinity to bioactive molecules.[1]

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, chemical properties, and potential biological significance of this compound and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in synthetic and screening protocols.

| Property | Value | Reference |

| CAS Number | 88485-78-3 | [2] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | Liquid | [4] |

| Storage Temperature | 2-8°C under inert atmosphere | [4] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the general synthesis of β-ketonitriles is well-established. A common and effective method involves the Claisen condensation of a nitrile with a carboxylic acid ester in the presence of a strong base.[5]

General Experimental Protocol for the Synthesis of β-Ketonitriles

This protocol describes a general method for the synthesis of β-ketonitriles via the reaction of an ester with a nitrile, which can be adapted for the synthesis of this compound.[6]

Reaction:

-

Reactants: Methyl 1-methylcyclopropanecarboxylate and Acetonitrile

-

Base: Potassium tert-butoxide (KOt-Bu)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Add potassium tert-butoxide (KOt-Bu) to the THF with stirring.

-

To this suspension, add a solution of methyl 1-methylcyclopropanecarboxylate and acetonitrile in anhydrous THF dropwise at room temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure β-ketonitrile.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Potential Biological Activities and Applications in Drug Discovery

While no specific biological data for this compound has been found, its structural motifs suggest several potential areas of interest for drug discovery.

Role of the β-Ketonitrile Scaffold

The β-ketonitrile group is a key pharmacophore and a versatile synthetic intermediate for a wide range of biologically active heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[2] For instance, this compound has been utilized in the synthesis of 5-amino-3-(1-methylcyclopropyl)isoxazole, demonstrating its utility as a building block.[2]

Significance of the Cyclopropyl Group

The cyclopropyl group is a valuable structural element in medicinal chemistry.[1] It can act as a bioisosteric replacement for other groups, improving physicochemical properties and biological activity. Compounds containing a cyclopropyl moiety have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[1][7] The rigid nature of the cyclopropane ring can also help to lock a molecule in a specific conformation, which can be advantageous for binding to a biological target.

Potential Signaling Pathways of Interest

Given the known activities of related compounds, this compound and its derivatives could potentially interact with various signaling pathways. The nitrile group, in some contexts, can act as a covalent inhibitor of cysteine proteases, which are involved in a variety of diseases.[8] Furthermore, the incorporation of the cyclopropyl ring in certain pharmacophores has been linked to the inhibition of enzymes such as monoamine oxidase (MAO), which is a target in the treatment of neurological disorders.[9]

The general relationship for the potential development of bioactive compounds from a β-ketonitrile intermediate is illustrated in the following diagram.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. While direct data on its discovery and biological profile are scarce, its structural components—the β-ketonitrile and the cyclopropyl ring—are of high interest in medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential applications, intended to stimulate further research into this and related compounds for the development of new therapeutic agents. Researchers are encouraged to use the provided general protocols as a starting point and to explore the diverse synthetic transformations that the β-ketonitrile moiety allows.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 88485-78-3 [sigmaaldrich.com]